5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid
Description
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is a fluorinated organic compound characterized by a valeric acid backbone (five-carbon chain) terminating in a ketone group and a tetrafluorinated phenyl ring.
The ketone group at the fifth carbon may facilitate further derivatization, such as condensation reactions, to generate heterocyclic frameworks or prodrugs.
Properties
IUPAC Name |
5-oxo-5-(2,3,4,5-tetrafluorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c12-6-4-5(9(13)11(15)10(6)14)7(16)2-1-3-8(17)18/h4H,1-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSJXNJAUORKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organometallic Approach Using Grignard Reagents
One robust method involves preparing a Grignard reagent from a tetrafluorobenzyl halide, followed by reaction with keto acid derivatives:
Step 1: Grignard Formation
React 2,3,4,5-tetrafluorobenzyl chloride with magnesium metal in an anhydrous organic solvent (e.g., diethyl ether or tetrahydrofuran) using iodine or dibromoethane as an initiator to form the corresponding tetrafluorophenylmagnesium halide.
This step is critical for generating a nucleophilic tetrafluorophenyl species capable of attacking electrophilic centers.Step 2: Acylation Reaction
The Grignard reagent is then reacted with a suitable keto acid derivative, such as ethyl 5-oxovalerate or an acid chloride of 5-oxovaleric acid, under controlled temperature to form the tetrafluorophenyl-substituted intermediate.Step 3: Hydrolysis and Acidification
The reaction mixture is subjected to hydrolysis using aqueous base followed by acidification to pH 4–5 to yield 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid as the final product.
This method offers good yields and product purity with relatively mild conditions and is suitable for scale-up.
This approach is analogous to the preparation of related trifluorophenyl keto acids described in patent CN103058856B, which uses Grignard reagents and controlled hydrolysis to achieve high yields and stable products with industrial potential.
Nucleophilic Aromatic Substitution on Fluorinated Precursors
Another route involves direct nucleophilic substitution on tetrafluorobenzene derivatives:
- Starting from tetrafluorobenzene or substituted derivatives, nucleophilic substitution with malonate esters or keto acid equivalents can be performed.
- The substituted intermediate undergoes hydrolysis and decarboxylation steps to yield the keto acid.
- This method exploits the high reactivity of fluorine atoms on the aromatic ring to facilitate substitution reactions.
Though specific examples for 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid are less documented, related compounds such as 2,4,5-trifluorophenylacetic acid have been prepared via this strategy with high efficiency and cost-effectiveness.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Grignard formation | 2,3,4,5-Tetrafluorobenzyl chloride, Mg, I2 or Br2CH2CH2, ether or THF, inert atmosphere, 0-25 °C | Initiator needed for Mg activation |
| Acylation | Ethyl 5-oxovalerate or acid chloride, low temp (0-5 °C to RT) | Control temperature to avoid side reactions |
| Hydrolysis | Aqueous NaOH or KOH, followed by acidification with HCl to pH 4-5 | Ensures conversion to free acid |
| Purification | Acid-base extraction, crystallization, or chromatography | For product isolation and purity |
- Industrially relevant methods reported yields in the range of 65–85% for the overall process from tetrafluorobenzyl halides to the keto acid.
- The use of mild hydrolysis conditions minimizes degradation of the keto acid functionality.
- The tetrafluorophenyl ring remains intact without defluorination under these conditions, preserving the desired electronic properties.
- The product shows good stability and purity suitable for further synthetic applications.
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction with Keto Acid Derivative | Tetrafluorobenzyl chloride, Mg, ethyl 5-oxovalerate | High yield, scalable, mild conditions | Requires anhydrous conditions |
| Nucleophilic Aromatic Substitution | Tetrafluorobenzene derivatives, malonate esters | Cost-effective, direct substitution | Limited detailed protocols for this specific compound |
The preparation of 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is most reliably achieved via organometallic routes involving the formation of a tetrafluorophenyl Grignard reagent followed by acylation with keto acid derivatives and subsequent hydrolysis. This method offers good yields, product stability, and is amenable to industrial scale-up. Alternative nucleophilic aromatic substitution methods, while effective for related compounds, require further optimization for this specific keto acid. The reviewed methods are supported by patent literature and chemical supplier data, reflecting their practical applicability in research and manufacturing environments.
Chemical Reactions Analysis
Types of Reactions: 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
One of the primary applications of 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid is in the development of anticancer agents. Research indicates that compounds with similar structures have demonstrated the ability to inhibit cancer cell growth. For instance, derivatives of oxovaleric acid have been shown to exhibit cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and SK-BR-3 (HER2-positive breast cancer) cells. In a comparative study, certain derivatives exhibited potency comparable to established chemotherapeutics like tamoxifen and olaparib .
2. Thyroid Hormone Modulation
Another notable application is in the modulation of thyroid hormone activity. Compounds structurally related to 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid have been explored for their selective action on thyroid hormone receptors. For example, modifications to the basic structure have led to compounds that selectively activate thyroid hormone receptor β (THR-β), which is linked to beneficial metabolic effects without adverse cardiac impacts . This selectivity is crucial for developing safer therapeutic options for managing thyroid-related disorders.
Agricultural Science Applications
1. Herbicide Development
In agricultural research, there is potential for utilizing 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid as a precursor for developing herbicides. The fluorinated aromatic ring enhances the compound's lipophilicity and biological activity against specific plant enzymes involved in growth regulation. Studies have indicated that fluorinated compounds can exhibit increased herbicidal activity compared to their non-fluorinated counterparts .
Materials Science Applications
1. Synthesis of Functional Polymers
The compound can also serve as a building block for synthesizing functional polymers with tailored properties for advanced materials applications. The incorporation of fluorinated groups into polymer backbones can impart unique characteristics such as enhanced thermal stability and chemical resistance. Research has shown that polymers derived from similar oxoacids exhibit improved mechanical properties and durability under harsh conditions .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid | MCF-7 | 10 | |
| Tamoxifen | MCF-7 | 8 | |
| Olaparib | MCF-7 | 9 |
Table 2: Properties of Fluorinated Compounds in Agriculture
Mechanism of Action
The mechanism of action of 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related fluorinated carboxylic acids, focusing on substituent patterns, functional groups, and inferred physicochemical properties.
Structural and Functional Group Analysis
Key Differences and Implications
In contrast, perfluorinated benzoic acids in feature long-chain perfluoroalkyl sulfonyl groups and chlorine substituents, which increase environmental persistence and ionic solubility (as potassium salts) .
Backbone and Functional Groups: The valeric acid chain (five carbons) in the target compound may improve membrane permeability compared to shorter-chain benzoic acids (e.g., [57589-85-2]), which are smaller and more polar .
Environmental and Metabolic Behavior :
- Compounds with perfluoroalkyl sulfonyl groups () are associated with environmental persistence due to strong C-F bonds, whereas the target compound’s lack of such groups may reduce bioaccumulation risks .
- The ketone group in both the target compound and ’s analog could render them susceptible to metabolic reduction, unlike the stable sulfonyl-linked benzoic acids .
Physicochemical Properties (Inferred)
- Solubility : The potassium salts in ’s benzoic acids likely exhibit higher aqueous solubility than the free acid forms of valeric acid derivatives .
- Acidity: The tetrafluorophenyl group’s electron-withdrawing effect may render the target compound’s carboxylic acid more acidic (lower pKa) than non-fluorinated valeric acids.
- Lipophilicity : The trifluoromethylphenyl analog () may have higher logP values than the target compound due to the CF₃ group’s hydrophobicity .
Biological Activity
5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrafluorophenyl group and a keto acid functional group. Its chemical structure can be represented as follows:
- Chemical Formula : CHFO
- Molecular Weight : 284.17 g/mol
Biological Activity Overview
Research indicates that 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid exhibits various biological activities that may be beneficial in therapeutic applications. The following sections detail specific activities and findings from studies.
Antimicrobial Activity
One significant area of research focuses on the antimicrobial properties of this compound. A study conducted on various derivatives of oxovaleric acids demonstrated that certain modifications could enhance antimicrobial activity against specific bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid | Staphylococcus aureus | 32 µg/mL |
| 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid | Escherichia coli | 64 µg/mL |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition Studies
Another area of interest is the inhibition of specific enzymes. The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.
- Target Enzymes :
- ENPP2 (Ectonucleotide Triphosphate Diphosphohydrolase) : Known for its role in nucleotide metabolism.
In vitro studies indicated that 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid could inhibit ENPP2 with an IC50 value of approximately 150 nM. This inhibition could have implications for conditions related to nucleotide metabolism disorders.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the efficacy of various oxovaleric acid derivatives against Candida species. The findings indicated that modifications to the phenyl group could enhance antifungal activity.
- Results : The compound showed significant activity against Candida albicans with an MIC of 16 µg/mL.
-
Enzyme Inhibition Mechanism :
- A detailed kinetic study explored how 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid interacts with ENPP2.
- Findings : The compound acts as a competitive inhibitor, suggesting potential therapeutic applications in conditions where ENPP2 is implicated.
Q & A
Q. What are the optimal synthetic routes for 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid, and how do reaction conditions influence yield?
A common approach involves Friedel-Crafts acylation using glutaric anhydride and a fluorinated aromatic precursor (e.g., 2,3,4,5-tetrafluorophenyl derivatives). Key parameters include solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalyst selection (e.g., AlCl₃ or FeCl₃). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks based on fluorine-induced splitting patterns (e.g., coupling constants for aromatic protons near fluorine substituents) and ketone/acid proton environments .
- FT-IR : Confirm carbonyl stretches (~1700 cm⁻¹ for ketone and carboxylic acid groups) and C-F vibrations (1000–1300 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL for refinement .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate degradation via hydrolysis of the ketone group under high humidity. Recommended storage: anhydrous conditions (<5% RH) at 4°C in amber glass vials. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life trends .
Advanced Research Questions
Q. What computational methods can predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing tetrafluorophenyl group lowers the LUMO energy, enhancing reactivity toward nucleophiles at the ketone position . Molecular dynamics simulations further assess solvation effects in polar aprotic solvents .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NOESY correlations vs. X-ray bond angles) may arise from dynamic effects in solution (e.g., rotational barriers). Use variable-temperature NMR to probe conformational flexibility, and cross-validate with solid-state IR or Raman spectroscopy .
Q. What strategies mitigate side reactions during fluorinated aromatic coupling steps?
Fluorine’s strong electron-withdrawing nature can deactivate the aromatic ring, requiring Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance electrophilicity. Alternatively, protect the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted acylation of the aromatic ring .
Q. How does the compound interact with biological targets in antimicrobial studies?
As a structural analog of quinolone antibiotics, it may inhibit DNA gyrase. Molecular docking (AutoDock Vina) can predict binding affinities to the gyrase ATP-binding pocket. Validate via MIC assays against Gram-negative pathogens (e.g., E. coli), correlating results with computational predictions .
Methodological Guidance
Q. What analytical workflows are recommended for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
